molecular formula C16H10Cl2FN3O2S B4782945 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B4782945
M. Wt: 398.2 g/mol
InChI Key: OYTRBVJIAQAPSN-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3O2S/c17-9-5-6-10(11(18)7-9)15-21-22-16(25-15)20-14(23)8-24-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTRBVJIAQAPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The starting material, 5-amino-1,3,4-thiadiazole-2-thiol, undergoes cyclization with 2,4-dichlorobenzoyl chloride to form the 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole intermediate.

    Acylation: The intermediate is then acylated with 2-(2-fluorophenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in cancer cell proliferation or microbial growth. The exact molecular pathways depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenoxy groups enhances its potential as a versatile compound in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-fluorophenoxy)acetamide

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